3,4-Dimethoxybenzylmagnesium chloride
Overview
Description
It is a biguanide antihyperglycemic agent that helps control blood glucose levels by decreasing hepatic glucose production, increasing insulin sensitivity, and enhancing peripheral glucose uptake and utilization . Metformin is also used off-label for conditions such as polycystic ovary syndrome and metabolic syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metformin can be synthesized through the condensation of dimethylamine hydrochloride and dicyandiamide. The reaction typically occurs in a solvent such as N,N-dimethylformamide at elevated temperatures . The process involves the following steps:
Salification Reaction: Dimethylamine reacts with hydrochloric acid to form dimethylamine hydrochloride.
Addition Reaction: Dimethylamine hydrochloride and dicyandiamide undergo an addition reaction in the presence of a solvent to produce crude metformin hydrochloride.
Refining: The crude product is refined to obtain high-purity metformin hydrochloride.
Industrial Production Methods
Industrial production of metformin hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature and high-pressure conditions to ensure efficient production. The solvent used in the reaction has properties that make it easy to separate from the final product, ensuring high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Metformin undergoes various chemical reactions, including:
Oxidation: Metformin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving metformin are less common but can occur under certain conditions.
Substitution: Metformin can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metformin can lead to the formation of various oxidized derivatives, while substitution reactions can result in the replacement of functional groups .
Scientific Research Applications
Metformin has a wide range of scientific research applications, including:
Chemistry
Catalysis: Metformin is used as a catalyst in certain chemical reactions due to its unique properties.
Synthesis: It serves as a precursor in the synthesis of other compounds.
Biology
Cell Signaling: Metformin is used to study cell signaling pathways, particularly those involving adenosine monophosphate-activated protein kinase (AMPK).
Metabolic Studies: Researchers use metformin to investigate metabolic processes and their regulation.
Medicine
Diabetes Treatment: Metformin is the first-line treatment for type 2 diabetes due to its efficacy in lowering blood glucose levels.
Cancer Research: Studies have shown that metformin has potential anti-cancer properties, making it a subject of interest in oncology research.
Cardiovascular Protection: Metformin is being studied for its potential benefits in reducing cardiovascular risks.
Industry
Mechanism of Action
Metformin exerts its effects through several mechanisms:
Inhibition of Hepatic Gluconeogenesis: Metformin decreases hepatic glucose production by inhibiting mitochondrial complex I, leading to reduced gluconeogenesis.
Activation of AMPK: Metformin activates AMPK, a key regulator of energy homeostasis, which enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.
Modulation of Gut Microbiome: Metformin alters the composition of the gut microbiome, contributing to its glucose-lowering effects.
Reduction of Inflammation: Metformin has anti-inflammatory properties that help improve metabolic health.
Comparison with Similar Compounds
Metformin is often compared with other biguanides and antidiabetic agents:
Similar Compounds
Phenformin: Another biguanide with similar glucose-lowering effects but higher risk of lactic acidosis.
Buformin: Similar to phenformin, it has been largely discontinued due to safety concerns.
Sulfonylureas: These stimulate insulin release from pancreatic beta cells but can cause hypoglycemia and weight gain.
Thiazolidinediones: These improve insulin sensitivity but have been associated with adverse cardiovascular effects.
Uniqueness of Metformin
Metformin stands out due to its favorable safety profile, minimal risk of hypoglycemia, and additional benefits such as weight loss and cardiovascular protection . Unlike other biguanides, metformin has a lower risk of lactic acidosis, making it a preferred choice for long-term diabetes management .
Properties
IUPAC Name |
magnesium;4-methanidyl-1,2-dimethoxybenzene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2.ClH.Mg/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFBWQHYPPKCDS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[CH2-])OC.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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